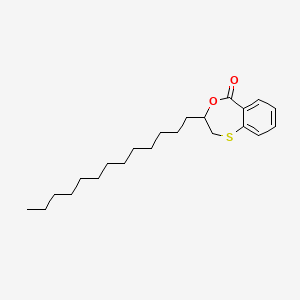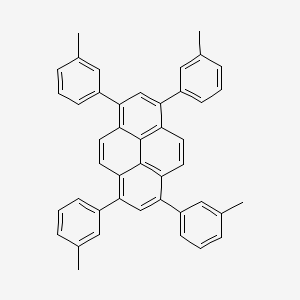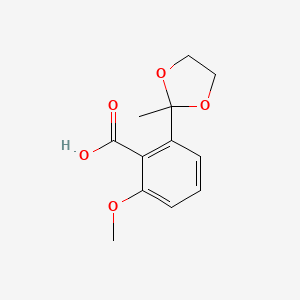
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with 2-methyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products:
Oxidation: this compound can be converted to 2-carboxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid.
Reduction: The product is 2-methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The methoxy and dioxolane groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzoic acid: Lacks the dioxolane ring, making it less structurally complex.
2-Methyl-1,3-dioxolane: Does not have the benzoic acid core, limiting its applications.
2-Methoxy-1,3-dioxolane: Similar in structure but lacks the benzoic acid moiety.
Uniqueness: 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is unique due to the combination of a methoxy group, a dioxolane ring, and a benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143613-15-4 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(16-6-7-17-12)8-4-3-5-9(15-2)10(8)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PQDKCXMBJXYXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=C(C(=CC=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
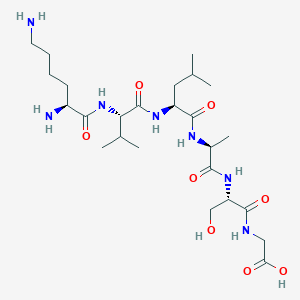
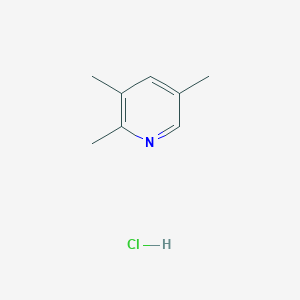
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
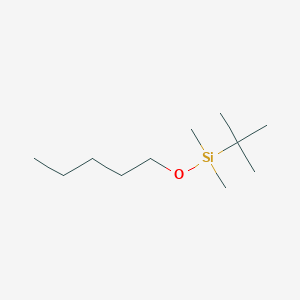

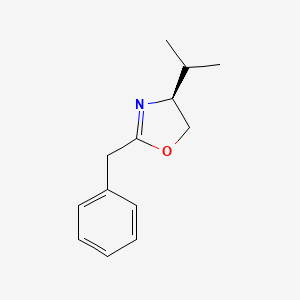
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
